Thalidomide-CH2CONH-C3-COOH Thalidomide-CH2CONH-C3-COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC20673326
InChI: InChI=1S/C19H20N4O7/c24-14-6-5-13(17(28)22-14)23-18(29)11-4-3-10(8-12(11)19(23)30)21-9-15(25)20-7-1-2-16(26)27/h3-4,8,13,21H,1-2,5-7,9H2,(H,20,25)(H,26,27)(H,22,24,28)
SMILES:
Molecular Formula: C19H20N4O7
Molecular Weight: 416.4 g/mol

Thalidomide-CH2CONH-C3-COOH

CAS No.:

Cat. No.: VC20673326

Molecular Formula: C19H20N4O7

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-CH2CONH-C3-COOH -

Specification

Molecular Formula C19H20N4O7
Molecular Weight 416.4 g/mol
IUPAC Name 4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetyl]amino]butanoic acid
Standard InChI InChI=1S/C19H20N4O7/c24-14-6-5-13(17(28)22-14)23-18(29)11-4-3-10(8-12(11)19(23)30)21-9-15(25)20-7-1-2-16(26)27/h3-4,8,13,21H,1-2,5-7,9H2,(H,20,25)(H,26,27)(H,22,24,28)
Standard InChI Key AQAYENDDALHMED-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)NCCCC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Thalidomide-CH2CONH-C3-COOH consists of three modular components:

  • Thalidomide core: A phthalimide-glutarimide structure responsible for binding CRBN, a substrate receptor of the E3 ubiquitin ligase complex CRL4 .

  • Acetamide-triethylene glycol (C3) linker: A hydrophilic spacer that ensures proper spatial orientation between the CRBN ligand and the target-binding domain .

  • Terminal carboxylic acid: Enables covalent conjugation to amine-containing ligands via carbodiimide chemistry, facilitating rapid PROTAC assembly .

The compound exhibits a solubility profile favoring polar aprotic solvents (e.g., DMF, DMSO) and requires storage at -20°C in powder form or -80°C in solution to maintain stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₀N₄O₇
Molecular Weight416.39 g/mol
Purity≥98.38% (HPLC-MS)
Solubility24 mg/mL in DMSO
Storage Conditions-20°C (powder), -80°C (solution)

Synthesis and Modifications

Synthetic Pathway

The synthesis typically involves sequential functionalization of thalidomide:

  • 4-O-position alkylation: Introduction of a bromoethyl group at the 4-oxygen of the phthalimide ring .

  • Nucleophilic substitution: Replacement of bromide with an amine-terminated triethylene glycol spacer .

  • Carboxylic acid capping: Oxidation or hydrolysis of the terminal hydroxyl group to yield the free acid .

Critical challenges include preserving the stereochemical integrity of the thalidomide core and optimizing linker length to ensure efficient ternary complex formation .

Mechanism of Action in PROTAC Design

CRBN Recruitment Dynamics

Upon binding CRBN, Thalidomide-CH2CONH-C3-COOH induces conformational changes in the E3 ligase complex, enabling ubiquitination of "neosubstrates" proximal to the PROTAC-target protein complex . Key mechanistic steps include:

  • Target engagement: The conjugate’s carboxylic acid moiety links to a target-specific ligand (e.g., BRD4 inhibitor).

  • CRBN-PROTAC-Target ternary complex formation: The linker length (C3) optimizes distance (∼40 Å) between CRBN and the target .

  • Polyubiquitination: Lysine residues on the target protein are tagged with ubiquitin chains, marking it for proteasomal degradation .

Figure 1: PROTAC Mechanism Schematic

CRBNThalidomide-CH2CONH-C3-COOHTarget ProteinUbiquitinationProteasomal Degradation\text{CRBN} \leftrightarrow \text{Thalidomide-CH2CONH-C3-COOH} \leftrightarrow \text{Target Protein} \rightarrow \text{Ubiquitination} \rightarrow \text{Proteasomal Degradation}

Applications in Biomedical Research

Oncology

  • Multiple Myeloma: Degradation of IKZF1/3 transcription factors via CRBN recruitment mimics the activity of lenalidomide but with enhanced modularity .

  • Solid Tumors: Conjugation to EGFR or HER2 inhibitors enables targeted degradation of oncogenic receptors .

Neurological Disorders

  • Tauopathies: PROTACs leveraging this linker have shown efficacy in degrading hyperphosphorylated tau aggregates in Alzheimer’s models .

Table 2: Comparative Analysis of Thalidomide Derivatives

CompoundCRBN Affinity (Kd)Linker FlexibilityPrimary Use
Thalidomide-CH2CONH-C3-COOH12 nMHigh (C3 spacer)PROTAC development
Lenalidomide8 nMNoneMyeloma therapy
Pomalidomide6 nMNoneRefractory myeloma
Thalidomide-O-PEG2-COOH18 nMModerate (PEG2)ADC conjugation

Future Directions and Challenges

Optimizing Linker Chemistry

Recent efforts focus on replacing the C3 spacer with rigid aromatics or photo-switchable groups to spatiotemporally control PROTAC activity .

Resistance Mechanisms

CRBN mutations (e.g., C391R) can abrogate binding, necessitating structure-guided redesign of the thalidomide core .

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